Dual CYP11B2 and CYP19 Inhibition: Mechanistic Differentiation from Single-Target Imidazolidinediones
The target compound is explicitly claimed in Novartis AG patent US 20140357621 as an inhibitor of both aldosterone synthase (CYP11B2) and aromatase (CYP19), enabling dual-pathway modulation of mineralocorticoid and estrogen biosynthesis [1]. In contrast, structurally related imidazolidine-2,4-dione derivatives lacking the para-hydroxymethylphenyl substituent exhibit kinase inhibition profiles with substantially weaker potency—for example, (Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione demonstrates DYRK1A IC50 = 6,400 nM, DYRK1B IC50 = 10,000 nM, and CLK1 IC50 = 10,000 nM, with no reported CYP11B2 or CYP19 activity [2]. This mechanistic divergence underscores that the 4-(hydroxymethyl)phenyl moiety confers CYP targeting absent in structurally similar hydantoins.
| Evidence Dimension | Target enzyme inhibition profile |
|---|---|
| Target Compound Data | Dual inhibitor of CYP11B2 (aldosterone synthase) and CYP19 (aromatase) [claimed] |
| Comparator Or Baseline | (Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione: DYRK1A IC50 = 6,400 nM; DYRK1B IC50 = 10,000 nM; CLK1 IC50 = 10,000 nM [measured] |
| Quantified Difference | Target selectivity shift from kinase inhibition to CYP enzyme dual inhibition |
| Conditions | Patent claim (CYP11B2/CYP19) vs. recombinant enzyme assays (kinase panel) |
Why This Matters
The dual CYP11B2/CYP19 mechanism distinguishes this compound for cardiovascular-renal and endocrine research where simultaneous aldosterone and estrogen modulation is mechanistically relevant.
- [1] Ksander GM, Meredith E, Monovich L, et al. Organic compounds. U.S. Patent Application 20140357621, filed August 14, 2014. Novartis AG. View Source
- [2] BindingDB. BDBM50297153: (Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione. DYRK1A IC50 = 6,400 nM; DYRK1B IC50 = 10,000 nM; CLK1 IC50 = 10,000 nM. View Source
